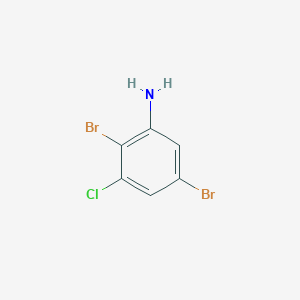

2,5-Dibromo-3-chloroaniline

Description

Significance of Polyhalogenated Aromatic Amines in Advanced Synthetic Strategies

Polyhalogenated aromatic amines are of considerable importance in the design of complex organic molecules. The presence of multiple halogen atoms on the aromatic ring provides several strategic advantages for chemists. These substituents can act as directing groups in electrophilic aromatic substitution reactions, allowing for precise control over the introduction of other functional groups. Furthermore, the carbon-halogen bonds serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the construction of intricate molecular architectures. nih.gov

The diverse reactivity of polyhalogenated anilines makes them valuable intermediates in the synthesis of a wide array of target compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov Their incorporation into molecular scaffolds can significantly modulate biological activity and material properties. For instance, the strategic placement of halogens can enhance the binding affinity of a drug molecule to its target or improve the thermal stability of a polymer.

Scope of Research on 2,5-Dibromo-3-chloroaniline within Organic Chemistry

Among the vast family of polyhalogenated anilines, this compound stands out as a compound with a specific and valuable substitution pattern. Research on this particular molecule primarily focuses on its role as a precursor in the synthesis of more complex and often biologically active compounds. The distinct arrangement of two bromine atoms and one chlorine atom on the aniline (B41778) ring offers a unique platform for selective chemical transformations.

Chemists explore the differential reactivity of the C-Br and C-Cl bonds, as well as the directing effects of the amino group and the halogens in electrophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various substituents, leading to the generation of novel molecular frameworks that would be challenging to access through other synthetic routes. The study of this compound, therefore, contributes to the broader understanding of reaction mechanisms and the development of new synthetic methodologies in organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2ClN |

|---|---|

Molecular Weight |

285.36 g/mol |

IUPAC Name |

2,5-dibromo-3-chloroaniline |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-4(9)6(8)5(10)2-3/h1-2H,10H2 |

InChI Key |

UWOIQFBMGCLNNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)Br)Cl)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,5 Dibromo 3 Chloroaniline

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The substitution patterns on an aromatic ring are governed by the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. Conversely, halogens (-Br, -Cl) are deactivating yet ortho-, para-directing.

The cumulative effect of three deactivating halogen substituents makes electrophilic aromatic substitution on 2,5-Dibromo-3-chloroaniline challenging. The strong activating effect of the amino group, however, can overcome some of this deactivation.

The amino group is a strongly activating, ortho-, para-director. In this compound, the positions ortho to the amino group are occupied by a bromine atom (C2) and a hydrogen atom (C6), and the para position is occupied by a bromine atom (C5). Therefore, the primary site for electrophilic attack is predicted to be the C6 position, which is ortho to the amino group and meta to the two bromine atoms and the chlorine atom. Steric hindrance from the adjacent bromine atom at C5 might slightly disfavor this position. The C4 position is also a potential site for substitution, being para to the amino group, but it is sterically hindered by the adjacent chlorine and bromine atoms.

Nucleophilic aromatic substitution on aryl halides typically requires strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group. In the absence of such strong activating groups, the reaction is generally difficult. The bromine atoms, being better leaving groups than chlorine, would be the more likely sites for any potential nucleophilic substitution under forcing conditions.

Cross-Coupling Reactions for Advanced Molecular Construction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For polyhalogenated substrates like this compound, the relative reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the order of reactivity for oxidative addition to palladium(0) is C-I > C-Br > C-OTf > C-Cl.

The Suzuki-Miyaura reaction pairs an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, selective coupling at the more reactive C-Br bonds is expected before any reaction at the C-Cl bond.

Studies on similar compounds, such as 2-bromo-5-chloroaniline, have shown that Suzuki-Miyaura coupling occurs selectively at the C-Br position. uio.no It is therefore anticipated that this compound would react with two equivalents of a boronic acid to replace both bromine atoms, leaving the chlorine atom intact under standard Suzuki-Miyaura conditions. The relative reactivity of the two C-Br bonds (at C2 and C5) would be influenced by the steric and electronic environment of each position. The C5-Br bond is flanked by a hydrogen and a bromine, while the C2-Br is adjacent to the amino group and the chlorine atom, suggesting potential differences in reactivity that could be exploited for selective mono-arylation.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

| Position | Halogen | Predicted Reactivity | Rationale |

| C2 | Bromine | High | C-Br bond is inherently more reactive than C-Cl. Proximity to the amino group may influence the reaction rate. |

| C5 | Bromine | High | C-Br bond is inherently more reactive than C-Cl. Less sterically hindered than the C2 position. |

| C3 | Chlorine | Low | C-Cl bond is significantly less reactive than C-Br bonds in Suzuki-Miyaura coupling. |

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide/triflate and an amine. Similar to the Suzuki-Miyaura reaction, the reactivity of the carbon-halogen bonds in this compound will dictate the outcome.

It is expected that the C-Br bonds would be the primary sites for amination. By carefully controlling the stoichiometry of the amine and the reaction conditions, it might be possible to achieve selective mono- or di-amination at the bromine-substituted positions. General conditions for Buchwald-Hartwig amination often involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base such as Cs₂CO₃ or NaOt-Bu in a solvent like toluene. organic-synthesis.comwuxiapptec.com

Oxidation and Reduction Chemistry of Halogenated Anilines

The amino group in anilines is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric products. The presence of deactivating halogen substituents can make the aniline (B41778) less prone to oxidation compared to aniline itself. However, strong oxidizing agents would still be expected to react with the amino group.

Conversely, the halogenated aniline can be formed through the reduction of a corresponding nitro compound. For instance, the synthesis of a related compound, 3-bromo-2-chloroaniline, involves the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) using iron powder in acetic acid and ethanol. A similar synthetic strategy could likely be employed for this compound, starting from 1,4-dibromo-2-chloro-5-nitrobenzene.

Standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or the use of reducing metals in acidic media (e.g., Fe/HCl, Sn/HCl), are generally effective for converting nitro groups to anilines without affecting the aryl halides.

Electrochemical Oxidation Potentials of Aniline Derivatives

The electrochemical oxidation of halogenated anilines, including derivatives similar to this compound, has been a subject of scientific inquiry. The oxidation potential is a key parameter that provides insight into the ease with which a molecule can lose electrons, initiating various chemical transformations. Studies on a range of substituted anilines have demonstrated that the nature and position of substituents on the aromatic ring significantly influence their oxidation potentials.

Generally, electron-donating groups lower the oxidation potential, making the aniline easier to oxidize, while electron-withdrawing groups increase it. Halogens, being electron-withdrawing, are expected to increase the oxidation potential of the parent aniline molecule. Research on various chloro- and bromo-substituted anilines in acetonitrile (B52724) solution has shown that the primary reaction upon electrochemical oxidation is often dimerization. researchgate.netresearchgate.net

A study on the electrochemical oxidation of various substituted anilines provides a comparative context for understanding these electrochemical properties. rsc.org

Table 1: Electrochemical Oxidation Data for Selected Aniline Derivatives This table is generated based on available data for related compounds and is for illustrative purposes. Specific values for this compound are not provided in the search results.

| Compound | Oxidation Potential (V vs. reference) | Key Observations |

|---|---|---|

| Aniline | ~0.9 V | Parent compound, reference for comparison. |

| 4-Chloroaniline | Higher than aniline | Dimerization and chlorination of starting material observed. researchgate.net |

| 4-Bromoaniline | Higher than aniline | Dimerization with elimination of bromide. researchgate.net |

| 2,4-Dibromoaniline (B146533) | Higher than 4-bromoaniline | Dimerization and subsequent bromination of the starting material. researchgate.net |

| 2,4,6-Trichloroaniline | Higher than di- and mono-chloroanilines | Dimerization without further chlorination. researchgate.net |

Dehalogenation Mechanisms

Dehalogenation, the removal of a halogen atom, is a critical reaction pathway for polyhalogenated aromatic compounds. In the context of this compound, dehalogenation can occur through various mechanisms, including reductive and nucleophilic pathways.

Electrochemical studies on bromoanilines have shown that the para-halogen is often eliminated during oxidative dimerization. researchgate.net This process involves the formation of a radical cation intermediate, followed by coupling and subsequent loss of a halide ion. For example, in the oxidation of 4-bromo- and 2,4-dibromoanilines, the para-bromo substituent is eliminated. researchgate.net This eliminated bromide can then be oxidized to bromine, which can in turn halogenate the starting aniline, leading to more highly halogenated products. researchgate.net

In the case of this compound, the relative ease of removal of the bromine versus chlorine atoms would depend on the specific reaction conditions and the nature of the attacking species or the generated intermediate. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that debromination might be more facile under certain conditions.

Investigating Radical-Mediated Transformations

Radical-mediated reactions offer a powerful tool for the transformation of organic molecules. chimia.chmdpi.comnih.govrsc.orgnih.gov For polyhalogenated anilines like this compound, radical reactions can be initiated through various means, including the use of radical initiators or through single-electron transfer processes, such as those occurring during electrochemical oxidation.

The formation of an aryl radical from this compound could lead to a variety of subsequent reactions. For instance, the radical could abstract a hydrogen atom, leading to a dehalogenated product. Alternatively, it could participate in coupling reactions or additions to unsaturated systems. The Sandmeyer reaction, discussed in the next section, is a prime example of a radical-mediated transformation involving an aniline derivative. wikipedia.orglibretexts.org

While specific studies on the radical-mediated transformations of this compound were not found in the provided search results, the general principles of radical chemistry suggest that this compound would be a viable substrate for such reactions. The presence of multiple carbon-halogen bonds provides sites for potential radical generation.

Unusual Reactivity Patterns in Sandmeyer Reactions and Halogen Exchange

The Sandmeyer reaction is a well-established method for converting a primary aromatic amine into an aryl halide via a diazonium salt intermediate. wikipedia.orglibretexts.org This reaction is known to proceed through a radical mechanism. libretexts.org The application of the Sandmeyer reaction to polyhalogenated anilines can sometimes lead to unexpected products due to isomerizations and halogen shifts.

Studies on the diazotization and Sandmeyer reactions of 2,4-dihaloanilines have revealed instances of halogen migration. dergipark.org.tr For example, the reaction of some 2,4-dihaloanilines containing a chlorine atom at the 4-position resulted in products formed by a 1,2-shift of the chlorine atom. dergipark.org.tr Similarly, 2,4-dibromoaniline was found to yield products resulting from a 1,3-shift of the bromine atom from the 4-position. dergipark.org.tr These rearrangements highlight the complex nature of the intermediates involved in these reactions.

Given these precedents, it is plausible that the Sandmeyer reaction of this compound could also exhibit unusual reactivity, potentially leading to a mixture of isomeric products due to the migration of the bromine or chlorine atoms.

Halogen exchange reactions, where one halogen atom is replaced by another, are also relevant to the chemistry of this compound. science.gov These reactions are often catalyzed by metal complexes and can be used to selectively modify polyhalogenated aromatic compounds. mdpi.com The relative reactivity of the C-Br and C-Cl bonds would be a key factor in determining the outcome of such a reaction. Generally, C-Br bonds are more reactive towards metal-mediated halogen exchange than C-Cl bonds.

Computational and Theoretical Studies of 2,5 Dibromo 3 Chloroaniline

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations are instrumental in predicting the geometric and electronic characteristics of molecules like 2,5-Dibromo-3-chloroaniline.

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

It is expected that the aniline (B41778) ring would be largely planar. However, the presence of bulky bromine and chlorine atoms, along with the amino group, could introduce slight distortions from perfect planarity. Studies on similar molecules, such as 2,6-Dibromo-4-chloroaniline (B1580550), have shown that the molecule is nearly planar, with only minor deviations of the halogen atoms from the benzene (B151609) ring plane. researchgate.net The amino group (-NH2) also influences the molecule's uniformity. researchgate.net Theoretical calculations for related chloroanilines have determined C-N and N-H bond distances that are in good agreement with experimental data. researchgate.net Conformational analysis would explore the different spatial orientations of the amino group's hydrogen atoms relative to the aromatic ring to identify the most stable conformer.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.comphyschemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. physchemres.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. researchgate.netscribd.com For this compound, DFT calculations would determine the energies of these orbitals. The presence of electron-withdrawing halogen atoms and the electron-donating amino group would influence these energy levels. It is anticipated that the HOMO would be located primarily on the aniline ring and the amino group, while the LUMO would be distributed over the aromatic ring and the halogen atoms.

Investigations into the copolymerization of dibromoanilines, such as 2,5-dibromoaniline, with aniline have been conducted. researchgate.net These studies show that increasing the proportion of the dibromoaniline in the copolymer leads to a decrease in electrical conductivity. researchgate.net This is attributed to the steric effects of the bulky halogen atoms, which can disrupt the π-conjugation along the polymer backbone. researchgate.net

Computational studies of spin density would be relevant for understanding the potential of this compound to form polymers. Spin density analysis helps to identify the distribution of unpaired electrons in a radical species, which is crucial for understanding polymerization mechanisms. For polyaniline and its derivatives, changes in spin density have been correlated with alterations in their electronic and spectroscopic properties. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.denih.gov It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.goviucr.org

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.goviucr.org For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the halogen atoms due to their high electronegativity. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential. This information provides insights into how the molecule will interact with other reagents. uni-muenchen.de

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's reactivity.

Global reactivity descriptors provide a comprehensive overview of a molecule's reactivity. rsc.org These descriptors are calculated using the energies of the HOMO and LUMO. researchgate.netacs.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. scribd.com It is calculated as half the HOMO-LUMO energy gap. A large hardness value corresponds to a stable, less reactive molecule. Softness is the reciprocal of hardness. acs.org

Chemical Potential (μ) and Electronegativity (χ) : Chemical potential represents the escaping tendency of electrons from a system. scribd.com It is the negative of electronegativity, which is the average of the HOMO and LUMO energies. researchgate.netacs.org A negative chemical potential indicates that the molecule is stable. scribd.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. acs.org It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment.

Polarizability : This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with small HOMO-LUMO gaps are generally more polarizable. scribd.com

Interactive Data Table: Calculated Global Reactivity Descriptors for a Related Compound

While specific data for this compound is not available, the following table for a related Schiff base compound, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, illustrates the typical values obtained from DFT calculations. nih.gov

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 6.270 |

| Electron Affinity (A) | 2.201 |

| Electronegativity (χ) | 4.236 |

| Chemical Hardness (η) | 2.035 |

| Chemical Softness (S) | 0.246 |

Local Reactivity Descriptors: Local Philicities

Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the most probable sites for electrophilic, nucleophilic, and radical attacks on a molecule. Among these, local philicities (or Fukui functions) are particularly useful for identifying the regions of a molecule most susceptible to attack by electrophiles. researchgate.netacs.org

The electrophilic Fukui function, denoted as fk+, quantifies the change in electron density at a specific atomic site 'k' when the molecule accepts an electron. A higher value of fk+ indicates a greater susceptibility to nucleophilic attack at that site, while the condensed electrophilicity index helps in understanding the electrophilic character of the molecule. tandfonline.comacs.org For this compound, the reactivity is dictated by the interplay of the electron-donating amino (-NH₂) group and the electron-withdrawing halogen (-Br, -Cl) substituents.

Computational studies on similar halogenated anilines reveal that the Fukui function maxima often correspond to the primary sites of metabolic attack. researchgate.netacs.org In the case of this compound, DFT calculations would be expected to show high Fukui function values on the carbon atoms of the aromatic ring, particularly at positions ortho and para to the activating amino group that are not already substituted. However, the presence of three bulky halogen atoms introduces significant steric and electronic effects that modulate this reactivity. The nitrogen atom of the amino group would also be a potential site for interaction.

Table 1: Predicted Local Philicity Trends in this compound

| Atomic Site | Expected Relative Philicity | Governing Factors |

|---|---|---|

| C4 | High | Ortho to -NH₂ group, activated |

| C6 | High | Para to -NH₂ group, activated |

| Nitrogen (of NH₂) | Moderate | Inherent nucleophilicity, potential for H-bonding |

| C2, C5 (Br-substituted) | Low | Deactivated by electron-withdrawing Br |

| C3 (Cl-substituted) | Low | Deactivated by electron-withdrawing Cl |

Note: This table represents predicted trends based on established principles of substituent effects. Precise values require specific DFT calculations for the molecule.

Structure-Reactivity Relationships and Substituent Effects

The reactivity of this compound in chemical reactions, such as electrophilic aromatic substitution, is governed by the cumulative effects of its substituents. vaia.com

Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing. It increases the electron density of the aromatic ring through resonance, making the ring more susceptible to electrophilic attack.

Halogen Atoms (-Br, -Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect). umich.edu In haloarynes, the position of the halogen substituent significantly affects the reactivity and orientation of incoming groups. umich.edu

Analysis of Intermolecular Interactions and Hydrogen Bonding

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. uni-rostock.dewiley.com By locating critical points in the electron density (ρ(r)), QTAIM can identify and classify interactions. uni-rostock.dewiley-vch.de

For this compound, a QTAIM analysis would be expected to reveal several key features:

Bond Critical Points (BCPs): The presence of a (3, -1) BCP and a corresponding bond path between two atoms indicates an interaction. The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), quantify the strength and nature of the interaction. acs.orgresearchgate.net

Hydrogen Bonds: In the crystalline state, molecules of this compound would likely form intermolecular hydrogen bonds of the type N-H···Br and N-H···Cl. QTAIM analysis on similar systems has shown that these interactions are characterized by specific ρBCP and ∇²ρBCP values, confirming their presence and strength. researchgate.netresearchgate.net

Halogen Bonds: The analysis could also identify Br···Br, Br···Cl, or Cl···Cl interactions, which are significant in the crystal packing of polyhalogenated compounds. acs.org

QTAIM allows for the partitioning of the molecule into atomic basins, enabling the calculation of atomic properties and providing a deeper understanding of charge distribution and transfer during interactions. wiley-vch.de

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.org The surface is generated based on the electron distribution of the molecule, and properties like the normalized contact distance (dnorm) are mapped onto it. nih.goviucr.org

For this compound, a Hirshfeld analysis would provide:

Visualization of Contacts: The dnorm map displays regions of close intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen bonds. iucr.org

2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them into contributions from specific atom pairs (e.g., H···Br, H···H, Br···C). nih.gov

In a study of a related compound, 2,5-dibromoterephthalic acid, Hirshfeld analysis revealed that H···O/O···H contacts were the most dominant (28.8%), followed by Br···H/H···Br contacts (22.1%). nih.gov A similar analysis on 2,6-dibromo-4-chloroaniline also quantified the various intermolecular contacts. dntb.gov.uaresearchgate.net For this compound, one would expect significant contributions from Br···H, Cl···H, H···H, and potential Br···Br or Br···Cl contacts, which collectively govern the crystal packing.

Table 2: Expected Major Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Expected Significance | Nature of Interaction |

|---|---|---|

| Br···H / H···Br | High | Weak hydrogen bonding / van der Waals |

| Cl···H / H···Cl | High | Weak hydrogen bonding / van der Waals |

| H···H | High | van der Waals |

| Br···C / C···Br | Moderate | van der Waals |

| Br···Br | Possible | Halogen-halogen interaction |

Note: The percentage contributions are based on analyses of structurally similar molecules and represent expected trends.

Vibrational Spectroscopy Analysis: Theoretical vs. Experimental Data

The comparison of experimentally recorded vibrational spectra (FT-IR and FT-Raman) with those calculated using quantum chemical methods (like DFT) is a standard procedure for the structural confirmation and vibrational assignment of molecules. researchgate.netrsc.org DFT methods, particularly with hybrid functionals like B3LYP, have proven effective in simulating the vibrational spectra of aromatic compounds. researchgate.net

For this compound, this correlative analysis involves:

Recording Experimental Spectra: The FT-IR and FT-Raman spectra of the compound would be recorded. nih.govcore.ac.uk

Performing DFT Calculations: The molecular geometry is optimized, and harmonic vibrational frequencies are calculated at a chosen level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). iosrjournals.orgscholarsresearchlibrary.com

Scaling and Comparison: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are therefore scaled by an appropriate factor to improve agreement with experimental data.

Vibrational Assignment: With the aid of the calculated frequencies and potential energy distribution (PED) analysis, the observed bands in the FT-IR and FT-Raman spectra are assigned to specific vibrational modes of the molecule (e.g., N-H stretching, C-Br stretching, ring breathing). tandfonline.com

Studies on numerous substituted anilines and pyridines have demonstrated excellent correlation between scaled DFT-calculated frequencies and experimental observations, allowing for a detailed and reliable interpretation of the vibrational spectra. researchgate.netnih.govcore.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound (Approximate Ranges)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference/Source |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | core.ac.uk |

| Aromatic C-H Stretching | 3100 - 3000 | tandfonline.com |

| -NH₂ Scissoring | 1640 - 1600 | core.ac.uk |

| Aromatic C=C Stretching | 1600 - 1400 | researchgate.net |

| C-N Stretching | 1380 - 1260 | core.ac.uk |

| C-Cl Stretching | 800 - 600 | |

| C-Br Stretching | 700 - 500 | |

| -NH₂ Wagging | ~625 | researchgate.net |

Note: These ranges are based on data from various substituted anilines and serve as a general guide.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Aromatic Systems

Synthesis of Polysubstituted Anilines

Anilines are foundational components in materials science and medicinal chemistry. rsc.org The development of methods to create anilines with specific and complex substitution patterns is a significant area of research. rsc.orgbeilstein-journals.org Multi-component reactions (MCRs) have emerged as a powerful strategy for synthesizing substituted anilines in a single step from simpler precursors. rsc.orgbeilstein-journals.org

While direct multi-component syntheses starting from 2,5-Dibromo-3-chloroaniline are not extensively documented, its structure is ideal for derivatization into more complex polysubstituted anilines. The amino group can be acylated, alkylated, or used as a directing group for further reactions, while the halogen atoms can be replaced through various substitution reactions. For instance, related studies on the Suzuki cross-coupling of dibromoanilines demonstrate that the bromine atoms can be selectively replaced with aryl groups, leading to di-thienyl anilines, showcasing a pathway to highly substituted products. unimib.it

Precursors for Aryl Halides in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, and aryl halides are key substrates in these transformations. nih.govwikipedia.orgmdpi.com this compound, with its two bromine atoms, is an excellent precursor for such reactions, including the Suzuki-Miyaura and Mizoroki-Heck couplings. nih.govwikipedia.org

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid, to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity of the halide in the oxidative addition step generally follows the trend I > Br > Cl, suggesting that the bromine atoms at the C2 and C5 positions of this compound would react selectively over the chlorine atom at C3. This differential reactivity allows for stepwise or double coupling reactions to build biaryl or polyaryl structures. Studies on analogous compounds like 2,5-dibromo-3-hexylthiophene (B54134) have shown that efficient double Suzuki couplings can be achieved to produce 2,5-diaryl derivatives. nih.gov

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |

| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 |

| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 88 |

| 2,4-Dibromoaniline (B146533) | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Kolliphor EL/H₂O | 98 |

| 2,5-Dibromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | K₃PO₄ | Kolliphor EL/H₂O | 99 |

This table presents data from Suzuki coupling reactions of analogous dibromoarenes to illustrate typical conditions and yields. Data sourced from unimib.itnih.gov.

The Mizoroki-Heck reaction provides another pathway for C-C bond formation by coupling an aryl halide with an alkene. wikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction is a powerful method for the vinylation of aromatic rings. mdpi.com The aryl bromides in this compound are suitable electrophiles for the Heck reaction's catalytic cycle, which involves the oxidative addition of palladium into the carbon-bromine bond. wikipedia.org This would allow for the introduction of one or two vinyl substituents, leading to substituted styrenes derived from the aniline (B41778) core.

Heterocyclic Compound Synthesis Utilizing this compound

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.gov Substituted anilines are fundamental starting materials for the synthesis of important N-heterocyclic scaffolds such as quinolines and indoles. nih.govcore.ac.uk

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles)

The quinoline (B57606) scaffold is present in numerous bioactive compounds. nih.gov One classic method for its synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. Variants of this approach, such as the Povarov reaction, utilize anilines, aldehydes, and activated alkenes in a formal aza-Diels-Alder reaction to construct the quinoline core. nih.gov this compound can serve as the aniline component in such syntheses, leading to quinolines bearing a complex halogenation pattern, which can be further functionalized. Another powerful method involves the electrophilic or metal-catalyzed cyclization of N-(2-alkynyl)anilines, which can be prepared from the parent aniline. nih.gov This route allows for the synthesis of quinolines with various substituents at the 3-position. nih.gov

The indole (B1671886) ring is another privileged heterocycle in medicinal chemistry. core.ac.uknih.gov Numerous synthetic strategies begin with substituted anilines. google.comorganic-chemistry.org For instance, the Larock indole synthesis involves the palladium-catalyzed coupling of an o-haloaniline with an alkyne. While this compound lacks a halogen at the ortho position (C6), it can be envisioned as a substrate in other classical syntheses after appropriate modification. For example, multi-component syntheses starting from dihaloarenes have been developed that yield highly substituted indoles. organic-chemistry.org A consecutive four-component reaction using 2,4-dibromoaniline has been shown to produce trisubstituted 3-iodoindoles, which are themselves versatile intermediates for further coupling reactions. beilstein-journals.org

| Aniline Precursor | Reaction Type | Key Reagents | Product | Ref. |

| Substituted Anilines | Povarov Reaction | Aromatic aldehydes, 2-ethynylaniline, InCl₃ | 2,4-Disubstituted Quinolines | nih.gov |

| N-(2-alkynyl)anilines | Electrophilic Cyclization | I₂, Br₂, PhSeBr | 3-Halo/Seleno-Quinolines | nih.gov |

| 4-Chloroaniline | Thioether Condensation | tert-Butyl hypochlorite, methyl thioacetaldehyde | 6-Chloro-3-methylthioindole | google.com |

| 2,4-Dibromoaniline | 4-Component Reaction | Phenylacetylene, DBU, KOt-Bu, MeI | 5-Bromo-3-iodo-1-methyl-2-phenylindole | beilstein-journals.org |

This table summarizes common synthetic routes to indoles and quinolines starting from aniline derivatives, illustrating the potential pathways for utilizing this compound. Data sourced from nih.govnih.govgoogle.combeilstein-journals.org.

Multi-Component Reactions for Diverse Ring Systems

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.org Anilines are frequently used as one of the key components in MCRs for generating molecular diversity. rsc.orgacs.org These reactions provide rapid access to complex heterocyclic libraries. acs.org For example, three-component reactions of anilines, aldehydes, and activated alkynes can lead to substituted quinolines. nih.gov Similarly, other MCRs have been designed to produce a vast array of different ring systems, and the amino group of this compound makes it a suitable candidate for inclusion in such diversity-oriented syntheses.

Intermediates for Specialized Chemical Entities

By virtue of its multiple, orthogonally reactive functional groups, this compound is a valuable intermediate for specialized chemical entities. The synthetic pathways described—cross-coupling, annulation to form heterocycles, and participation in multi-component reactions—demonstrate its utility. The halogen atoms not only serve as handles for metal-catalyzed reactions but also significantly influence the electronic properties of the aromatic ring. The resulting halogenated products can exhibit unique biological activities or serve as precursors for materials with specific optoelectronic properties. The ability to selectively functionalize the C-Br bonds over the C-Cl bond, and to further modify the amino group, allows chemists to use this compound as a scaffold to build a wide range of complex target molecules.

Precursors for Agrochemical Research

Halogenated anilines are foundational components in the synthesis of numerous agrochemicals, including herbicides, insecticides, and fungicides. While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the synthetic utility of closely related multi-halogenated anilines provides a clear indication of its potential in this field.

For instance, substituted anilines are key intermediates in the production of various classes of pesticides. The amino group can be diazotized and replaced, or it can be acylated and subsequently used to direct further substitutions on the aromatic ring. The bromine and chlorine atoms can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of diverse functional groups that are essential for the biological activity of the final agrochemical product.

Table 1: Potential Agrochemical Scaffolds from Halogenated Anilines

| Agrochemical Class | Synthetic Transformation Example | Potential Application |

|---|---|---|

| Phenylpyrazole Insecticides | Formation of a pyrazole (B372694) ring via condensation with a 1,3-dicarbonyl compound, followed by further functionalization. | Control of a broad spectrum of insect pests in various crops. |

| Substituted Pyridine Herbicides | Cross-coupling reactions to form a pyridine-phenyl linkage. | Selective weed control in cereal crops. |

This table illustrates the potential applications of multi-halogenated anilines like this compound based on established synthetic routes for these classes of agrochemicals.

Synthetic Pathways for Pharmaceutical Intermediates

In the realm of pharmaceutical synthesis, halogenated aromatic compounds are indispensable building blocks for a wide array of therapeutic agents. The unique electronic properties and steric hindrance provided by the halogen atoms in this compound can be exploited to achieve high selectivity in synthetic transformations, leading to the formation of complex drug intermediates.

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, is a primary application of such anilines. The amino group can be used as a handle to construct fused heterocyclic systems, such as quinolines, quinazolines, or benzodiazepines. Furthermore, the halogen atoms can be replaced with other functional groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing access to a diverse range of derivatives for structure-activity relationship (SAR) studies in drug discovery.

One area of significant interest is the synthesis of kinase inhibitors, many of which feature a substituted aniline core. The aniline nitrogen can form a key hydrogen bond with the hinge region of the kinase enzyme, while the substituted phenyl ring occupies the ATP-binding pocket. The specific halogenation pattern of this compound could be leveraged to design inhibitors with high potency and selectivity for specific kinase targets.

Table 2: Illustrative Synthetic Pathways to Pharmaceutical Intermediates

| Target Intermediate Class | Key Reaction Step | Potential Therapeutic Area |

|---|---|---|

| Substituted Aminopyridines | Palladium-catalyzed Buchwald-Hartwig amination with a halopyridine. | Anticancer, Anti-inflammatory |

| Phenyl-substituted Thiazoles | Hantzsch thiazole (B1198619) synthesis by reacting with an α-haloketone. | Antibacterial, Antifungal |

This table provides examples of synthetic pathways where a multi-halogenated aniline could serve as a key precursor to valuable pharmaceutical intermediates.

Applications in Materials Science Research

Development of Materials with Specific Electronic or Optical Properties

The strategic placement of halogen atoms on an aniline (B41778) backbone significantly influences the molecule's electronic characteristics. The electron-withdrawing nature of bromine and chlorine atoms in 2,5-Dibromo-3-chloroaniline can modify the electron density of the aromatic ring, thereby affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the electronic bandgap is a key principle in the design of novel organic materials for electronic and optoelectronic devices.

Research into halogenated organic compounds has demonstrated their potential in creating materials with desirable properties such as high electron affinity, improved charge transport, and enhanced stability. While specific studies on this compound for these applications are not extensively documented, the principles derived from analogous halogenated systems suggest its potential as a building block for:

Organic Light-Emitting Diodes (OLEDs): By tuning the HOMO and LUMO levels, it may be possible to design host or dopant materials that facilitate efficient charge injection and recombination, leading to improved OLED performance.

Organic Photovoltaics (OPVs): The electron-accepting nature of the halogenated aniline could be exploited in the design of acceptor materials for bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs): The introduction of halogens can influence the solid-state packing of organic molecules, which is a critical factor for efficient charge transport in the active layer of OFETs.

The development of such materials often involves computational modeling to predict their electronic properties, followed by synthesis and experimental characterization to validate their performance.

Exploration in Nonlinear Optics (NLO) Materials

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with large hyperpolarizabilities are promising candidates for NLO applications.

The design of effective NLO chromophores based on halogenated anilines follows several key principles. These molecules typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The amino group of the aniline serves as a donor, while the halogen substituents can act as electron-withdrawing groups, enhancing the molecular polarization.

The key design considerations include:

Donor-Acceptor Strength: The combination of the amino group and the halogens creates a push-pull system that can lead to a large dipole moment and significant second-order NLO response (β).

π-Conjugation: The aromatic ring provides the necessary pathway for charge transfer between the donor and acceptor groups. Extending the conjugation length, for example by forming oligomers, can further enhance the NLO properties.

Theoretical studies on halogenated aniline oligomers have shown that they are promising candidates for NLO materials. nih.govambeed.com High values of the first (β) and second (γ) hyperpolarizabilities have been calculated for various halogenated oligomers of polyaniline in its different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). nih.govambeed.com

These studies have revealed several important trends:

Effect of Halogen Substitution: The type of halogen (fluorine, chlorine, bromine, iodine) and its position on the aromatic ring can significantly impact the hyperpolarizability.

Oligomer Chain Length: Increasing the length of the oligomer chain generally leads to an increase in the hyperpolarizability values. For instance, hexamers of halogenated anilines have been found to exhibit higher β values compared to their trimer counterparts. ambeed.com

Donor/Acceptor Functionalization: The introduction of additional electron-donating groups, such as dimethylamine, can further enhance the NLO response. A pernigraniline hexamer containing fluorine and dimethylamine substituents was found to exhibit a very high dynamic β hyperpolarizability. nih.govambeed.com

| Factor Influencing Hyperpolarizability | Observation in Halogenated Aniline Oligomers |

| Halogen Type | Different halogens (F, Cl, Br, I) have distinct electronic effects that modulate NLO properties. |

| Oligomer Size | Longer oligomer chains (e.g., hexamers) generally exhibit higher hyperpolarizabilities than shorter chains (e.g., trimers). ambeed.com |

| Additional Functional Groups | Introduction of strong electron-donating groups can significantly enhance the NLO response. nih.govambeed.com |

| Oxidation State of Polyaniline Backbone | The different forms of polyaniline (leucoemeraldine, emeraldine, pernigraniline) provide different electronic platforms for NLO activity. nih.govambeed.com |

Polymeric Materials and Conductive Polymers from Aniline Derivatives

Polyaniline is one of the most studied conducting polymers due to its good environmental stability, tunable conductivity, and ease of synthesis. Derivatives of aniline, including halogenated anilines, are of interest for creating new polymeric materials with modified properties.

The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical methods. researchgate.net The presence of substituents on the aniline ring can affect the polymerization process and the properties of the resulting polymer.

For this compound, the steric hindrance from the bulky bromine and chlorine atoms at the 2, 3, and 5 positions could influence its ability to polymerize. Steric effects can impact the planarity of the polymer chains and the efficiency of π-orbital overlap, which are crucial for electrical conductivity. However, the polymerization of various substituted anilines has been successfully demonstrated, suggesting that with appropriate optimization of reaction conditions, polymers of this compound could potentially be synthesized. arctomsci.comdoi.orggoogle.com

Studies on the polymerization of other halogenated anilines could provide a basis for investigating the polymerizability of this compound. Key parameters to investigate would include the choice of oxidant, reaction medium, and temperature.

Halogenated organic materials are increasingly being explored for their use in organic semiconductor devices. The introduction of halogens can lead to:

Lowered Energy Levels: Halogenation tends to lower both the HOMO and LUMO energy levels of organic molecules, which can improve air stability and facilitate electron injection in n-type semiconductors.

Modified Morphology: Halogen atoms can participate in intermolecular interactions, such as halogen bonding, which can influence the packing of molecules in the solid state and, consequently, the charge carrier mobility.

Improved Solubility: In some cases, halogenation can improve the solubility of organic materials in common solvents, which is advantageous for solution-based processing of thin films for devices.

While the direct integration of this compound into organic semiconductor architectures has not been reported, its properties as a halogenated aniline suggest it could be a candidate for such applications. Further research would be needed to synthesize and characterize its electronic properties and to evaluate its performance in devices such as organic field-effect transistors (OFETs) and organic solar cells. The development of integrated circuits using organic thin-film transistors is an active area of research where novel materials are continuously being sought.

Environmental Transformation and Degradation Pathways: Mechanistic and Theoretical Aspects

Biotransformation Mechanisms of Halogenated Anilines by Microbial Cultures

The biodegradation of halogenated anilines is a key process in their environmental removal. A variety of microorganisms have demonstrated the ability to utilize these compounds as sources of carbon and nitrogen, transforming them into less harmful substances. nih.gov The efficiency and pathway of this biotransformation are heavily influenced by the number, type, and position of the halogen substituents on the aniline (B41778) ring, as well as the environmental conditions (aerobic vs. anaerobic). nih.gov

Under aerobic conditions, the initial attack on the aniline ring often involves dioxygenase or monooxygenase enzymes. These enzymes incorporate oxygen atoms, leading to the formation of halogenated catechols, which are central intermediates. The aromatic ring of these catechols is then cleaved, either through an ortho- or meta-cleavage pathway, before the products enter central metabolic pathways. nih.gov

Conversely, anaerobic conditions favor reductive processes. Organohalide-respiring bacteria (OHRB) play a crucial role in the anaerobic biodegradation of polyhalogenated compounds by using them as terminal electron acceptors in a process known as dehalorespiration. nih.govd-nb.info

Reductive dehalogenation is a critical mechanism for the breakdown of highly halogenated aromatic compounds, such as 2,5-Dibromo-3-chloroaniline, particularly in anoxic environments like sediments and groundwater. nih.govnih.gov This process involves the removal of a halogen substituent (Cl, Br, I) and its replacement with a hydrogen atom, which is catalyzed by enzymes called reductive dehalogenases. d-nb.info

This enzymatic reaction is often the initial and rate-limiting step in the degradation pathway, as it reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent oxidative attack. researchgate.net Organisms such as Dehalococcoides mccartyi are well-known for their ability to carry out reductive dehalogenation on a wide range of halogenated pollutants. researchgate.netfrontiersin.org Studies on various chloroanilines have shown that microorganisms from methanogenic aquifers can sequentially remove chlorine atoms from the aromatic ring. acs.org

The regioselectivity of dehalogenation is a key aspect of this process. For chloroanilines, removal of halogens from the ortho and para positions is often observed, although meta dehalogenation also occurs. acs.org For a compound like this compound, this suggests a stepwise removal of the bromine and chlorine atoms, leading to a variety of less-halogenated intermediates. The process is energetically favorable for more halogenated compounds, making them more susceptible to this initial reductive attack. researchgate.net

The identification of transient metabolites is essential for elucidating the specific degradation pathways of halogenated anilines. Studies on analogous compounds provide insight into the potential intermediates formed during the biotransformation of this compound.

A notable example is the degradation of 3,4-dichloroaniline (3,4-DCA) by Acinetobacter baylyi strain GFJ2. This bacterium initiates the degradation by a dechlorination reaction to form 4-chloroaniline (4-CA) as the primary intermediate. nih.govresearchgate.netsemanticscholar.org Subsequently, 4-CA is metabolized through two divergent pathways: one involves a further dehalogenation to aniline, while the other involves dioxygenation to form 4-chlorocatechol. nih.gov Both aniline and 4-chlorocatechol are then funneled into an ortho-cleavage pathway for ring fission. nih.govresearchgate.net This dual-pathway approach highlights the metabolic versatility of soil bacteria in degrading halogenated pollutants. mdpi.comresearchgate.net

Based on these established pathways, the degradation of this compound would likely proceed through a series of reductive dehalogenation steps under anaerobic conditions, producing various bromochloroaniline, dibromoaniline, and chloroaniline isomers before the aromatic ring is further metabolized.

| Parent Compound | Microorganism/Consortium | Identified Transient Metabolites | Metabolic Pathway |

|---|---|---|---|

| 3,4-Dichloroaniline | Acinetobacter baylyi GFJ2 | 4-Chloroaniline, Aniline, 4-Chlorocatechol | Dehalogenation followed by dioxygenation or further dehalogenation |

| Monochloroanilines | Various Bacteria | Chlorocatechols | Dioxygenation and deamination |

| 4-Chloroaniline | Paracoccus sp. | Acetylated 4-chloroaniline | Acetylation (aerobic) |

Abiotic Degradation Processes in Environmental Contexts

Hydrolysis is the process by which a chemical compound reacts with water, leading to the cleavage of chemical bonds. For halogenated aromatic compounds, this typically involves the nucleophilic substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the specific structure of the compound, including the nature and position of the halogen substituents.

While aromatic halides are generally resistant to hydrolysis under typical environmental conditions, the presence of multiple electron-withdrawing halogen atoms can make the aromatic ring more susceptible to nucleophilic attack. However, significant transformation via hydrolysis for compounds like this compound in natural water systems is generally expected to be a very slow process compared to biodegradation or photolysis. Specific laboratory studies under controlled pH and temperature would be required to quantify the hydrolytic stability and potential transformation products of this compound.

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. This process can be a significant abiotic degradation pathway for anilines in surface waters and on soil surfaces. Photodegradation can occur through two main mechanisms: direct photolysis, where the compound itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) in the environment, such as dissolved organic matter, that produce reactive oxygen species (e.g., hydroxyl radicals, singlet oxygen). nih.govresearchgate.net

Studies on brominated phenols have shown that photolysis can lead to reductive debromination through the action of hydrated electrons. researchgate.net For halogenated anilines, photochemical reactions can result in the cleavage of the carbon-halogen bond. The specific degradation products depend on the reaction conditions and the structure of the parent compound. For instance, the photodegradation of different chloroanilines has been shown to yield a variety of intermediates, indicating that both dehalogenation and transformation of the amino group can occur.

| Parent Compound | Conditions | Identified Intermediate Products |

|---|---|---|

| Aniline | Aqueous suspension of microalgae, light | Not specified (degradation accelerated by reactive oxygen species) |

| Bromophenols (analogue) | UV irradiation (254 nm) | Debrominated phenols |

Computational Modeling of Environmental Fate Processes

Computational chemistry provides powerful tools for predicting and understanding the environmental fate of compounds like this compound. nih.gov Theoretical models can elucidate reaction mechanisms, predict the regioselectivity of degradation pathways, and estimate the relative stability of transient intermediates.

Quantum chemical methods, such as Density Functional Theory (DFT), have been used to investigate the mechanisms of reductive dehalogenation. These studies can calculate properties like bond dissociation energies and electron distribution within the molecule, helping to predict which halogen atom is most likely to be removed first. researchgate.net For instance, modeling has supported the theory that the regioselectivity of microbial reductive dehalogenation is governed by the electronic structure of the organohalide. researchgate.net

Furthermore, computational models can simulate abiotic processes. For example, modeling the interactions of anilines in soil-water systems can help predict their partitioning, mobility, and irreversible binding to soil components. researchgate.net These theoretical approaches are invaluable for assessing the environmental risk of new or understudied chemicals, filling data gaps where experimental studies are unavailable, and providing a mechanistic basis for observed degradation patterns.

Quantitative Structure-Property Relationships (QSPR) for Environmental Reactivity

Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties and environmental reactivity of chemicals based on their molecular structure. These models are built on the principle that the structure of a molecule dictates its properties and reactivity. For environmental science, QSPR can be instrumental in predicting the fate of contaminants, such as this compound, by correlating molecular descriptors with rates of degradation or partitioning behavior.

Key Molecular Descriptors in QSPR for Halogenated Anilines:

Electronic Properties: The electronic nature of the aniline ring is significantly affected by the number and position of halogen substituents. Descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are often correlated with the susceptibility of the molecule to oxidation or reduction. nih.gov For instance, a lower ELUMO value can indicate a higher susceptibility to reduction. nih.gov

Hydrophobicity: The octanol-water partition coefficient (log Kow) is a critical descriptor for predicting the environmental partitioning of a chemical. For halogenated anilines, increased halogenation generally leads to higher hydrophobicity, which can influence their sorption to soil and sediment, and consequently, their bioavailability for degradation.

Steric Factors: The size and position of the halogen atoms can create steric hindrance, affecting the ability of enzymes or chemical oxidants to attack the aromatic ring or the amino group.

Topological Indices: These descriptors quantify aspects of molecular size, shape, and branching. They have been used in QSAR studies to model the antimicrobial activity of substituted anilides, which could be conceptually extended to predict microbial degradation potential.

Illustrative Data for QSPR Concepts (using related compounds):

The following table provides examples of molecular descriptors that are typically used in QSPR studies for halogenated anilines. Note that these are representative descriptors and not specific to this compound.

| Descriptor | Description | Influence on Environmental Reactivity |

| Log Kow | Octanol-water partition coefficient | Higher values indicate greater hydrophobicity, leading to increased sorption to organic matter in soil and sediment. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower value generally suggests a greater susceptibility to reduction. nih.gov |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher value can indicate a greater susceptibility to oxidation. |

| Dipole Moment | Measure of the polarity of the molecule | Influences water solubility and interactions with polar environmental matrices. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can be correlated with various physical properties and transport characteristics. |

It is important to note that the development of a robust QSPR model for this compound would necessitate experimental data on its degradation rates under various environmental conditions (e.g., hydrolysis, photolysis, biodegradation) to establish a statistically significant correlation with calculated molecular descriptors.

Predictive Modeling of Transformation Kinetics

Predictive modeling of transformation kinetics aims to estimate the rate at which a chemical will degrade in the environment. These models can range from simple empirical relationships to more complex mechanistic models. For this compound, understanding its transformation kinetics is key to predicting its persistence.

Abiotic Degradation Pathways:

Hydrolysis: While anilines are generally resistant to hydrolysis under typical environmental pH conditions, the presence of multiple halogen substituents could potentially influence the reactivity of the aromatic ring. However, significant hydrolysis of the C-N or C-halogen bonds is generally not expected to be a major degradation pathway for halogenated anilines.

Photolysis: Photodegradation can be a significant transformation pathway for aromatic compounds in aquatic environments. The rate of photolysis depends on the absorption of light and the quantum yield of the reaction. For halogenated anilines, photodegradation can proceed through various mechanisms, including reductive dehalogenation. Predictive models for photolysis often consider factors such as the UV-Vis absorption spectrum of the compound and the intensity of solar radiation.

Biotic Degradation Pathways:

The biodegradation of halogenated anilines is often a slow process. ekb.eg The number and position of the halogen atoms significantly influence the rate and pathway of microbial degradation. ekb.eg Microorganisms that can degrade halogenated anilines often do so through initial dioxygenase or monooxygenase attack on the aromatic ring, which can be followed by dehalogenation. nih.gov

Predictive models for biodegradation are more complex than those for abiotic processes due to the involvement of biological systems. These models may incorporate:

Group Contribution Methods: These methods estimate the biodegradability of a molecule by summing the contributions of its constituent functional groups. The presence of halogen atoms generally contributes negatively to the predicted rate of biodegradation.

Kinetic Models: For microbial degradation, kinetic models such as the Monod equation can be used to describe the relationship between the substrate concentration and the rate of degradation. However, determining the specific kinetic parameters for a compound like this compound would require dedicated experimental studies.

Illustrative Kinetic Data for Related Compounds:

While specific kinetic data for this compound is not available, the following table presents hypothetical examples of how kinetic data for related halogenated anilines might be presented. This illustrates the type of information that would be necessary for predictive modeling.

| Transformation Process | Compound Class | Rate Constant (k) | Half-life (t1/2) | Conditions |

| Photolysis | Dichloroanilines | 0.05 day-1 | 13.9 days | Surface water, sunlight |

| Biodegradation (Aerobic) | Monochloroanilines | 0.01 day-1 | 69.3 days | Soil, 25°C |

| Biodegradation (Anaerobic) | Trichloroanilines | 0.001 day-1 | 693 days | Sediment, 20°C |

Challenges in Modeling:

A significant challenge in developing predictive models for the transformation kinetics of this compound is the lack of experimental data for calibration and validation. The complex interplay of abiotic and biotic degradation processes in the environment further complicates the development of accurate predictive models. Future research efforts should focus on obtaining experimental data on the degradation of this and other polyhalogenated anilines to facilitate the development of reliable predictive tools for environmental risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.